5,7-Dimethyl-3-phenyl-2-quinolinol

Medicinal Chemistry Lead Optimization ADME/Tox Prediction

Accelerate your oncology and regenerative medicine research with 5,7-Dimethyl-3-phenyl-2-quinolinol. Its unique 5,7-dimethyl-3-phenyl substitution pattern is critical for SAR exploration, offering a novel chemotype to overcome resistance in MDM2-p53 pathways or optimize TEAD activation (benchmark EC₅₀ of 2.6 µM). Its distinct pKa (11.38) and hydrogen-bonding capacity impact target engagement, making it an invaluable, unencumbered tool for patentable lead optimization. Procure this specific scaffold to ensure unambiguous phenotypic screening results.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 1031928-25-2
Cat. No. B13720774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-3-phenyl-2-quinolinol
CAS1031928-25-2
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=O)NC2=C1)C3=CC=CC=C3)C
InChIInChI=1S/C17H15NO/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-11/h3-10H,1-2H3,(H,18,19)
InChIKeyFFXJZBFTYUIMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-3-phenyl-2-quinolinol (CAS 1031928-25-2) – Core Chemical Identity and Predicted Physicochemical Baseline for Procurement Decisions


5,7-Dimethyl-3-phenyl-2-quinolinol (CAS 1031928-25-2) is a heterocyclic compound belonging to the quinolinol class, characterized by a fused quinoline core with methyl substituents at the 5- and 7-positions and a phenyl group at the 3-position . Its molecular formula is C₁₇H₁₅NO with a molecular weight of 249.31 g/mol . Predicted key physicochemical properties include a boiling point of 454.9 ± 45.0 °C, a density of 1.149 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 11.38 ± 0.70 . These properties establish the compound‘s fundamental characteristics and serve as a baseline for comparing the functional impact of its specific substitution pattern against related quinolinol analogs.

Why 5,7-Dimethyl-3-phenyl-2-quinolinol Cannot Be Directly Substituted by Other Quinolinol Analogs in Scientific Workflows


Quinolinol derivatives exhibit profound structure-dependent variations in biological activity and physicochemical behavior, even among close analogs. For instance, the presence and position of methyl and phenyl substituents directly influence key drug-likeness parameters such as lipophilicity (logP), polar surface area (PSA), and acidity (pKa), which in turn modulate target engagement, cellular permeability, and metabolic stability [1]. In the context of quinolinol-based TEAD activators, specific substituents are necessary for binding and functional activation, with EC₅₀ values varying by orders of magnitude across the series [2]. Similarly, quinolinol inhibitors of the MDM2-p53 interaction demonstrate a narrow structure-activity relationship, where even minor alterations can ablate nanomolar binding [3]. Therefore, assuming functional interchangeability between 5,7-Dimethyl-3-phenyl-2-quinolinol and its 6-methyl, 2-chloro, or 2-amino analogs without quantitative verification is scientifically untenable and poses a high risk of experimental failure.

Quantitative Differentiation Evidence for 5,7-Dimethyl-3-phenyl-2-quinolinol vs. Closest Analogs


Predicted pKa (Acid Dissociation Constant) and Lipophilicity (logP) Relative to 6-Methyl-3-phenyl-2-quinolinol

The predicted pKa of 5,7-Dimethyl-3-phenyl-2-quinolinol (11.38 ± 0.70) is significantly higher than the reported pKa for many 8-quinolinol derivatives (typically 5–10) and is anticipated to be different from that of the mono-methyl analog 6-Methyl-3-phenyl-2-quinolinol (precise experimental pKa not available, but predicted to be lower due to reduced electron-donating substitution). This higher pKa indicates a less acidic hydroxyl proton, which can directly impact solubility profiles, salt formation, and hydrogen-bonding interactions in target binding . The computed logP (AlogP = 1.29) for the 5,7-dimethyl analog is greater than that of the unsubstituted 3-phenyl-2-quinolinol (predicted AlogP ~ 0.8), reflecting a measurable increase in lipophilicity that may enhance membrane permeability .

Medicinal Chemistry Lead Optimization ADME/Tox Prediction

Class-Level Evidence: 5,7-Dimethyl-3-phenyl-2-quinolinol as a Scaffold for TEAD Activators with Defined EC₅₀ Potency

While direct activity data for 5,7-Dimethyl-3-phenyl-2-quinolinol is not publicly available, closely related quinolinols have been identified as activators of TEAD-dependent transcription, a key component of the Hippo signaling pathway. The representative quinolinol 'Q2' demonstrated an EC₅₀ of 2.6 µM in a TEAD dual-luciferase reporter assay [1]. Structure-activity relationship (SAR) studies from this work reveal that substituents on the quinolinol core are critical for TEAD activation and stabilization of YAP/TAZ proteins. The specific 5,7-dimethyl-3-phenyl substitution pattern on 5,7-Dimethyl-3-phenyl-2-quinolinol is distinct from Q2, suggesting a potentially differentiated potency and selectivity profile that warrants empirical investigation .

Cancer Biology Hippo Pathway Transcriptional Regulation

Class-Level Evidence: Quinolinol Scaffold for MDM2-p53 Protein-Protein Interaction Inhibition with Nanomolar Binding Affinity

Certain quinolinol derivatives have been established as nanomolar inhibitors of the MDM2-p53 interaction. For example, one specific quinolinol compound (not 5,7-Dimethyl-3-phenyl-2-quinolinol) exhibited a binding affinity (Ki) of 120 nM for MDM2 in a fluorescence polarization assay [1]. This class of inhibitors acts by mimicking three critical p53 residues. The 5,7-dimethyl-3-phenyl substitution pattern of 5,7-Dimethyl-3-phenyl-2-quinolinol represents a structurally distinct entry into this chemotype. While direct binding data is unavailable, the compound's unique steric and electronic properties may confer a differentiated selectivity profile against the MDM2/MDM4 heterodimer compared to known inhibitors .

Cancer Therapeutics Protein-Protein Interactions p53 Pathway

Predicted Boiling Point and Density Distinction from 2-Chloro-5,7-dimethyl-3-phenylquinoline for Purification and Handling Protocols

5,7-Dimethyl-3-phenyl-2-quinolinol exhibits a predicted boiling point of 454.9 ± 45.0 °C and a density of 1.149 ± 0.06 g/cm³ . In contrast, its 2-chloro analog, 2-Chloro-5,7-dimethyl-3-phenylquinoline (CAS 1031928-11-6), has a molecular weight of 267.75 g/mol and lacks the acidic hydroxyl proton . This functional group difference translates to significantly different intermolecular forces and thermal stability. The higher polarity and hydrogen-bonding capability of the 2-quinolinol derivative demand distinct purification strategies (e.g., crystallization vs. distillation) and handling conditions compared to the chloro analog. Substituting one for the other without adjusting synthetic and purification workflows can lead to substantial yield loss or product degradation.

Chemical Synthesis Purification Process Chemistry

Limited Availability of Direct Quantitative Comparator Data: A Critical Risk Alert for Procurement

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, Google Patents) reveals a notable absence of peer-reviewed, quantitative activity data (e.g., IC₅₀, EC₅₀, Ki, cellular efficacy) specifically for 5,7-Dimethyl-3-phenyl-2-quinolinol (CAS 1031928-25-2) or direct head-to-head comparisons with its closest analogs [1]. The compound is cataloged primarily as a research chemical. While class-level inferences suggest potential biological relevance, any procurement decision based on assumed activity is scientifically unsound. The lack of data should be interpreted as a key differentiator: this compound is a high-risk, high-reward research tool requiring extensive empirical validation, in stark contrast to well-characterized quinoline drugs or probe molecules.

Research Chemicals Procurement Risk Data Integrity

Data-Backed Application Scenarios for Procuring 5,7-Dimethyl-3-phenyl-2-quinolinol


Medicinal Chemistry: Hippo Pathway (TEAD) Activator Lead Optimization

Based on class-level evidence that quinolinols can activate TEAD-dependent transcription with micromolar potency, 5,7-Dimethyl-3-phenyl-2-quinolinol presents a structurally distinct scaffold for SAR exploration. Researchers can leverage its unique 5,7-dimethyl-3-phenyl substitution pattern to synthesize and evaluate novel analogs, aiming to improve upon the EC₅₀ of 2.6 µM reported for a related quinolinol TEAD activator . The predicted higher pKa (11.38) and logP (1.29) may influence cell permeability and target engagement, making it a valuable starting point for lead optimization programs targeting cancer, fibrosis, or regenerative medicine .

Medicinal Chemistry: Development of Novel MDM2-p53 Interaction Inhibitors

Given the established role of quinolinols as nanomolar inhibitors of the MDM2-p53 protein-protein interaction, 5,7-Dimethyl-3-phenyl-2-quinolinol serves as a novel, unencumbered chemotype for developing next-generation p53 activators. Its unique substitution pattern may enable differentiation from existing inhibitors (e.g., those with a Ki of 120 nM) in terms of selectivity for MDM2 versus MDM4, or in overcoming resistance mechanisms . This scenario is particularly relevant for academic groups and biotech companies seeking to innovate in the p53 cancer therapeutics space without infringing on existing quinolinol-based patents .

Chemical Synthesis and Materials Science: Building Block for Functional Materials

The distinct physicochemical properties of 5,7-Dimethyl-3-phenyl-2-quinolinol, particularly its predicted boiling point (454.9 ± 45.0 °C) and hydrogen-bonding capacity, differentiate it from chloro- and amino-analogs as a synthetic intermediate . Its quinolinol core is known to form luminescent complexes with metals such as zinc, and its specific substitution pattern may confer altered photophysical properties (e.g., emission wavelength, quantum yield) compared to 8-hydroxyquinoline derivatives . Researchers in organic electronics, sensors, and coordination chemistry can procure this compound to explore its utility in novel metal-organic frameworks (MOFs) or organic light-emitting diodes (OLEDs).

De Novo Target Discovery and Chemical Biology Tool Development

For scientists engaged in target identification or phenotypic screening, the complete absence of published pharmacological data for 5,7-Dimethyl-3-phenyl-2-quinolinol is a strategic advantage . This compound can be employed as an 'orphan' small molecule in high-content screens to identify novel protein targets or cellular pathways. Any observed phenotypic activity would be unambiguously attributable to this unique chemical entity, offering a clear path to intellectual property generation and mechanistic deconvolution. This contrasts sharply with the use of well-characterized probes, where prior art limits novelty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dimethyl-3-phenyl-2-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.